6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride
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Overview
Description
6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2·HCl It is a derivative of benzonitrile, characterized by the presence of an amino group, a fluoro group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Fluorination: The nitro compound is then subjected to fluorination using a suitable fluorinating agent, such as hydrogen fluoride or a fluorinating reagent.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrochloride Formation: Finally, the amino-fluoro-methylbenzonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of continuous flow reactors to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 6-Amino-3-chloro-2-methylbenzonitrile hydrochloride
- 6-Amino-3-bromo-2-methylbenzonitrile hydrochloride
- 6-Amino-3-iodo-2-methylbenzonitrile hydrochloride
Comparison: 6-Amino-3-fluoro-2-methylbenzonitrile hydrochloride is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-amino-3-fluoro-2-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c1-5-6(4-10)8(11)3-2-7(5)9;/h2-3H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSGLDWLYQKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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